molecular formula C12H10N2O3 B1222501 4-(4-Nitrophenoxy)aniline CAS No. 6149-33-3

4-(4-Nitrophenoxy)aniline

Cat. No. B1222501
CAS RN: 6149-33-3
M. Wt: 230.22 g/mol
InChI Key: ASAOLTVUTGZJST-UHFFFAOYSA-N
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Description

"4-(4-Nitrophenoxy)aniline" is an organic compound that can be analyzed and understood through studies of similar nitro-aniline compounds and their derivatives. These studies often involve examining the synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties of related compounds.

Synthesis Analysis

Related compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, have been synthesized and studied for their structural and chemical properties. Synthesis methods vary but often involve nucleophilic substitution reactions followed by reduction processes to introduce nitro and amino groups to the aromatic ring structures (Bravanjalin Subi et al., 2022).

Molecular Structure Analysis

The molecular structure of nitro-aniline derivatives is characterized using techniques like FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations. These studies help in understanding the vibrational modes, molecular geometry, and effects of substituents on the benzene ring (Saravanan et al., 2014).

Chemical Reactions and Properties

Chemical reactivity and antimicrobial activity of compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline have been explored through in vitro studies, highlighting the potential biological activities of nitro-aniline derivatives. The HOMO and LUMO analysis is used to determine charge transfer within these molecules, affecting their reactivity (Bravanjalin Subi et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of related compounds are often studied to understand their behavior in different environments and applications. For example, the solubility of NMOBA (a related compound) in toluene has been determined at various temperatures, providing insights into the solubility behavior of nitro-aniline derivatives (Azariah et al., 2004).

Chemical Properties Analysis

Electrochemical properties and reactivity towards specific chemical reactions, like the reduction of nitro groups to amino groups, are crucial aspects of understanding nitro-aniline derivatives. Studies on N-doped graphene for the reduction of 4-nitrophenol to 4-aminophenol provide insights into the chemical properties and potential catalytic applications of similar compounds (Kong et al., 2013).

Scientific Research Applications

Catalysis and Polymer Synthesis

  • Polyaniline (PANI) Supported Nano Au Catalysts : PANI supported nano Au catalysts, prepared from aniline monomer, were used to catalyze the reduction of p-nitrophenol to p-aminophenol, showcasing their potential in environmental and synthetic chemistry applications (Zhang et al., 2021).

  • Electrochromic Materials : Novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors were synthesized, indicating the role of nitrophenyl groups in developing advanced functional materials for optical applications (Li et al., 2017).

  • Polyetherimides with Pendent Pentadecyl Chains : Synthesis of polyetherimides containing multiple ether linkages and pendent pentadecyl chains from a derivative of 4-(4-Nitrophenoxy)aniline demonstrates the compound's utility in creating high-performance polymers with potential applications in coatings, films, and advanced materials (Tawade et al., 2015).

Environmental Remediation

  • Degradation of Ionic Aromatic Compounds : The sonolysis of aniline and 4-nitrophenol in aqueous solutions highlighted the significant impact of pH on the degradation rates of these compounds, providing insights into environmental remediation techniques (Jiang et al., 2002).

  • Selective Hydrogenation of Nitroarenes : N-doped carbon nanotubes (NCNTs) prepared from chitosan showed excellent catalytic performance and selectivity for the hydrogenation of nitroarenes to anilines, a crucial step in the production of fine chemicals and pharmaceuticals (Chi et al., 2021).

Material Science

  • High-Temperature Electro-Optics : A novel polycarbonate incorporating a nitrophenylazo aniline derivative was synthesized for use in high-temperature electro-optics, indicating the potential of such compounds in advanced optical materials (Suresh et al., 2003).

properties

IUPAC Name

4-(4-nitrophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAOLTVUTGZJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62970-92-7 (hydrochloride)
Record name 4-Amino-4'-nitrodiphenyl ether
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DSSTOX Substance ID

DTXSID70210452
Record name 4-Amino-4'-nitrodiphenyl ether
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Molecular Weight

230.22 g/mol
Source PubChem
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CAS RN

6149-33-3
Record name 4-(4-Nitrophenoxy)benzenamine
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Record name 4-Amino-4'-nitrodiphenyl ether
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Record name 4-(4-nitrophenoxy)aniline
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Record name 4-AMINO-4'-NITRODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

Na2S2O4 (28.2 g, 160 mmol) was added to a solution of 5-(4-Acetamidophenoxy)-2-nitroaniline (Intermediate 1) (13.7 g, 48 mmol) in EtOH (600 ml) and H2O (150 ml). The yellow mixture was refluxed with vigorous stirring until the color disappeared. After cooling, the mixture was washed with brine and the product was extracted with AcOEt. The AcOEt layer was dried over MgSO4, filtered and evaporated to give intermediate 2 as a brown film (10.2 g, 83%): MS m/e 258 (M+1).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of NaH (60% oily, 880 mg, 22.0 mmol) in DMF (40 mL) was added a solution of 4-aminophenol (2.40 g, 22.0 mmol) in DMF (30 mL) followed by 1-fluoro-4-nitrobenzene (2.12 mL, 20.0 mmol). The mixture was stirred at 90° C. overnight. After cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (4.60 g, quant): MS m/e 229 (M−1).
Name
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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